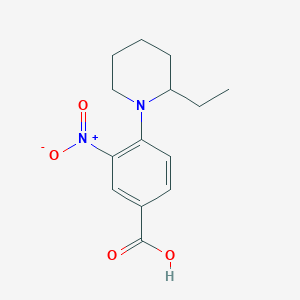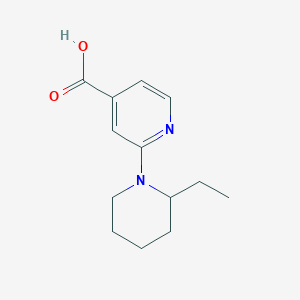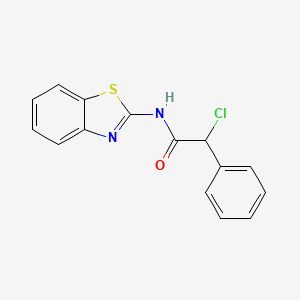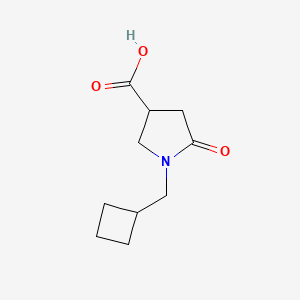
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene
Overview
Description
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene, also known as 4-Bromo-1-nitro-2-(trifluoromethyl)benzene, is an organic compound belonging to the class of nitroaromatics. It is a colorless solid that is soluble in organic solvents. The compound is of interest due to its potential use as an intermediate in the synthesis of other compounds and its potential applications in scientific research.
Mechanism of Action
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene is a nitroaromatic compound and its mechanism of action is similar to other nitroaromatics. It is thought to act as an electron-withdrawing group, stabilizing the charged species formed upon reaction with a nucleophile.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, due to its potential use as an intermediate in the synthesis of other compounds, it is possible that the compounds synthesized from it may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene in lab experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it should be noted that the compound is toxic and should be handled with care.
Future Directions
The potential applications of 4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene are numerous and include its use as an intermediate in the synthesis of other compounds, its use in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry, and its use in the synthesis of organometallic compounds which can be used as catalysts in organic synthesis. Additionally, further research could be conducted to explore the compound's potential applications in other fields, such as in the development of new materials or in the manufacture of pharmaceuticals.
Scientific Research Applications
4-(4-Bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene has been used as an intermediate in the synthesis of other compounds and can be used in scientific research in various fields. For example, it has been used in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. It has also been used in the synthesis of organometallic compounds which can be used as catalysts in organic synthesis.
Properties
IUPAC Name |
4-(4-bromophenoxy)-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO3/c14-8-1-3-9(4-2-8)21-10-5-6-12(18(19)20)11(7-10)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBKBGZOPROTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)




![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)





